(2S)-2-(1H-Indol-3-yl)propanal
Description
(2S)-2-(1H-Indol-3-yl)propanal is a chiral aldehyde derivative of the indole scaffold, characterized by a propanal chain at the C2 position of the indole ring with an (S)-configuration. The compound’s structure combines the aromatic and electron-rich indole moiety with a reactive aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its stereochemistry and functional groups influence its reactivity and biological interactions, particularly in enzyme inhibition and receptor binding studies .
Properties
CAS No. |
150010-43-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-(1H-indol-3-yl)propanal |
InChI |
InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1 |
InChI Key |
KAZDKCBXEUCJQS-MRVPVSSYSA-N |
SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
Isomeric SMILES |
C[C@H](C=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
Synonyms |
1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (2S)-2-(1H-Indol-3-yl)propanal include derivatives with modifications to the aldehyde group, indole substitution patterns, or stereochemistry. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:
Structural Analogues
Functional and Reactivity Comparisons
- Aldehyde vs. Carboxylic Acid Derivatives : The aldehyde group in this compound offers nucleophilic reactivity for Schiff base formation or reductive amination, unlike ester or amide derivatives, which are more stable but less reactive .
- Stereochemical Influence : The (S)-configuration at C2 is critical for chiral recognition in enzyme interactions, as seen in L-tryptophan derivatives .
- Biological Activity: Indole derivatives with electron-withdrawing groups (e.g., trifluoroacetamido) show enhanced binding to adrenoceptors or antimicrobial activity, while aldehyde-containing analogs may exhibit spasmolytic or antiarrhythmic properties .
Physicochemical Data
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